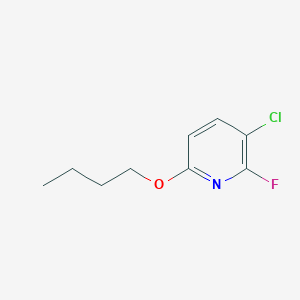

6-Butoxy-3-chloro-2-fluoropyridine

Description

6-Butoxy-3-chloro-2-fluoropyridine is a halogenated pyridine derivative characterized by a butoxy group (-OC₄H₉) at position 6, chlorine at position 3, and fluorine at position 2. This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

Properties

IUPAC Name |

6-butoxy-3-chloro-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-2-3-6-13-8-5-4-7(10)9(11)12-8/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPMFHGSKOHFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-3-chloro-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloro-2-fluoropyridine with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

6-Butoxy-3-chloro-2-fluoropyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Butoxy-3-chloro-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-Butoxy-3-chloro-2-fluoropyridine with two closely related analogs: 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine () and 6-(benzyloxy)-3-chloro-2-fluoropyridine ().

Key Observations:

Substituent Effects :

- The butoxy group in the target compound provides intermediate lipophilicity compared to the smaller methoxymethoxy group (-OCH₂OCH₃) in the analog from and the bulky benzyloxy group (-OCH₂C₆H₅) in . Longer alkoxy chains (e.g., butoxy) generally increase hydrophobicity, which may enhance bioavailability in drug design .

- The benzyloxy group introduces aromaticity, significantly increasing molecular weight and density compared to the aliphatic butoxy and methoxymethoxy groups .

Halogen Interactions :

- All three compounds feature chlorine and fluorine atoms, which influence electronic properties and reactivity. Fluorine’s electronegativity enhances metabolic stability, while chlorine can modulate steric hindrance in substitution reactions .

Biological Activity

6-Butoxy-3-chloro-2-fluoropyridine is a chemical compound belonging to the class of fluoropyridines, characterized by its unique substitution pattern that includes a butoxy group at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position of the pyridine ring. This structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is , with a molecular weight of approximately 200.65 g/mol. The presence of halogen and alkoxy groups influences its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes. The exact mechanisms are still under investigation, but preliminary data suggest potential interactions with metabolic pathways relevant to disease states.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential utility in developing antimicrobial agents. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. A comparative analysis with similar compounds indicates that the unique substitution pattern enhances its bioactivity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Screening : A series of experiments conducted on human breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM.

- Mechanistic Insights : Further investigations using flow cytometry indicated that treatment with this compound led to increased apoptosis markers in treated cells compared to controls.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-2-fluoropyridine | Lacks butoxy group | Moderate antimicrobial activity |

| 6-Butoxy-2-fluoropyridine | Lacks chlorine atom | Reduced anticancer activity |

| 6-Butoxy-3-chloropyridine | Lacks fluorine atom | Lower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.